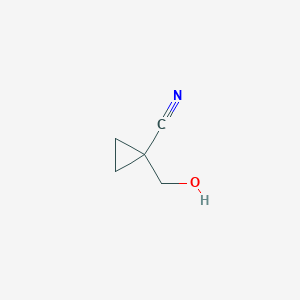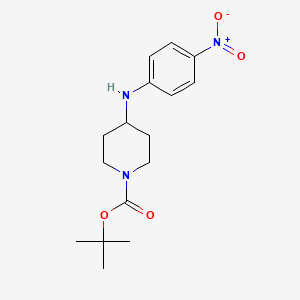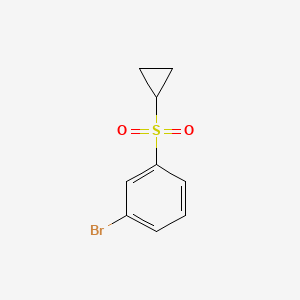
3-(4-Fluoro-2-methylphenyl)piperazin-2-one
Descripción general
Descripción
“3-(4-Fluoro-2-methylphenyl)piperazin-2-one” is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.23 . It is also known by other names such as “2-Piperazinone, 3-(4-fluoro-2-methylphenyl)-” and "3-(4-FLUORO-2-METHYLPHENYL)PIPERAZIN-2-ONE(WXG03147)" .
Molecular Structure Analysis
The molecular structure of “3-(4-Fluoro-2-methylphenyl)piperazin-2-one” consists of a piperazin-2-one ring attached to a 4-fluoro-2-methylphenyl group . For a more detailed structural analysis, it would be beneficial to refer to the molecule’s 3D structure or X-ray crystallography data if available.Physical And Chemical Properties Analysis
The boiling point of “3-(4-Fluoro-2-methylphenyl)piperazin-2-one” is predicted to be 407.2±45.0 °C and its density is predicted to be 1.158±0.06 g/cm3 . The compound’s pKa value is predicted to be 15.02±0.40 .Aplicaciones Científicas De Investigación
Antimicrobial Agents
This compound has been studied for its potential as an antimicrobial agent. The design and synthesis of new analogues incorporating the piperazin-2-one structure have shown promising results against Gram-negative strains. These compounds aim to offer a new binding mode to DNA gyrase, enhancing antibacterial effects and activity against quinolone-resistant bacterial strains .
Anti-biofilm Properties
In addition to direct antimicrobial activity, these analogues exhibit anti-biofilm properties, particularly against Gram-positive strains. The prevention of biofilm formation is a crucial aspect of combating persistent infections, as biofilms can protect bacteria from antibiotics and the host immune system .
Pharmaceutical Intermediates
The unique chemical structure of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one makes it a valuable intermediate in pharmaceutical synthesis. It can be used to develop various therapeutic agents, owing to its versatility in chemical reactions .
Agrochemical Research
As an important raw material, this compound finds applications in the synthesis of agrochemicals. Its properties can be harnessed to create products that protect crops from pests and diseases, contributing to agricultural productivity .
Dyestuff Field
The compound’s role as an intermediate extends to the dyestuff industry. It can be involved in the synthesis of dyes and pigments, which are used in a wide range of industries, from textiles to inks .
Novel Applications in Scientific Research
The compound’s unique properties enable exploration in various novel applications. It serves as an invaluable tool for innovative research, potentially leading to the discovery of new uses in science and technology.
Propiedades
IUPAC Name |
3-(4-fluoro-2-methylphenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-7-6-8(12)2-3-9(7)10-11(15)14-5-4-13-10/h2-3,6,10,13H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUGUOHNKOIDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2C(=O)NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-2-methylphenyl)piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)



![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)





